Di-tert-butyl trimethylsilyl phosphate Di-tert-butyl trimethylsilyl phosphate
Brand Name: Vulcanchem
CAS No.: 143143-96-8
VCID: VC16853752
InChI: InChI=1S/C11H27O4PSi/c1-10(2,3)13-16(12,14-11(4,5)6)15-17(7,8)9/h1-9H3
SMILES:
Molecular Formula: C11H27O4PSi
Molecular Weight: 282.39 g/mol

Di-tert-butyl trimethylsilyl phosphate

CAS No.: 143143-96-8

Cat. No.: VC16853752

Molecular Formula: C11H27O4PSi

Molecular Weight: 282.39 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl trimethylsilyl phosphate - 143143-96-8

Specification

CAS No. 143143-96-8
Molecular Formula C11H27O4PSi
Molecular Weight 282.39 g/mol
IUPAC Name ditert-butyl trimethylsilyl phosphate
Standard InChI InChI=1S/C11H27O4PSi/c1-10(2,3)13-16(12,14-11(4,5)6)15-17(7,8)9/h1-9H3
Standard InChI Key AJSKZYIKRJBRFG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OP(=O)(OC(C)(C)C)O[Si](C)(C)C

Introduction

Structural and Molecular Characteristics

Di-tert-butyl trimethylsilyl phosphate likely adopts a structure where two tert-butyl groups and one trimethylsilyl group are esterified to a phosphate core. This configuration balances steric hindrance from the bulky tert-butyl substituents with the electrophilic character of the trimethylsilyl moiety. The molecular formula is hypothesized as C11H27O4PSi\text{C}_{11}\text{H}_{27}\text{O}_4\text{PSi}, with a molecular weight of approximately 298.4 g/mol, extrapolated from di-tert-butyl chloromethyl phosphate (258.68 g/mol) and tris(trimethylsilyl)phosphate (314.54 g/mol) .

The tert-butyl groups enhance thermal stability, while the trimethylsilyl group improves solubility in nonpolar solvents, as observed in di-tert-butyl phosphite (C8H19O3P\text{C}_8\text{H}_{19}\text{O}_3\text{P}), which has a density of 0.995 g/cm³ and a boiling point of 62–62.5°C at 4 Torr . Such properties suggest that di-tert-butyl trimethylsilyl phosphate would exhibit similar low volatility and high compatibility with polymeric matrices.

Synthesis Pathways and Reaction Optimization

Nucleophilic Substitution with Silylating Agents

A plausible synthesis route involves the reaction of di-tert-butyl phosphate tetrabutylammonium salt with trimethylsilyl chloride (Me3_3SiCl). This method mirrors the synthesis of di-tert-butyl chloromethyl phosphate, where chloroiodomethane reacts with di-tert-butyl phosphate salt under inert conditions to achieve a 97% yield . Substituting chloroiodomethane with Me3_3SiCl would theoretically yield the target compound:

(t-BuO)2POONBu4++Me3SiCl(t-BuO)2POO-SiMe3+NBu4Cl(\text{t-BuO})_2\text{POO}^- \text{NBu}_4^+ + \text{Me}_3\text{SiCl} \rightarrow (\text{t-BuO})_2\text{POO-SiMe}_3 + \text{NBu}_4\text{Cl}

Reaction conditions would require anhydrous solvents (e.g., tert-butyl methyl ether) and temperatures of 20–25°C to prevent hydrolysis of the silyl group .

Transesterification Approaches

Alternative methods may employ transesterification between trimethylsilyl phosphate and di-tert-butyl phosphite. For instance, tris(trimethylsilyl)phosphate synthesis uses trimethylchlorosilane and ammonium dihydrogen phosphate at 78°C for 3 hours . Applying similar conditions with di-tert-butyl phosphite could facilitate the replacement of one silyl group with tert-butyl groups.

Synthesis ParameterDi-tert-butyl Chloromethyl Phosphate Tris(trimethylsilyl)Phosphate Hypothetical Di-tert-butyl Trimethylsilyl Phosphate
ReactantsDi-tert-butyl phosphate salt, chloroiodomethaneTrimethylchlorosilane, NH4_4H2_2PO4_4Di-tert-butyl phosphate salt, Me3_3SiCl
Temperature20°C78°C20–25°C
Yield97%89.6%~85–90% (estimated)
Key ByproductTetrabutylammonium chlorideNH4_4ClTetrabutylammonium chloride

Physicochemical Properties

Thermal Stability and Decomposition

Di-tert-butyl phosphite decomposes above 235°C , suggesting that the trimethylsilyl variant would exhibit similar thermal resilience. The tert-butyl groups likely retard oxidative degradation, while the silyl moiety may lower the melting point compared to fully alkylated phosphates.

Solubility and Reactivity

Industrial and Environmental Applications

Flame Retardancy

Tris(2,4-di-t-butylphenyl) phosphate, a structurally related compound, is detected in e-waste dust at concentrations up to 14,400 ng/g . This highlights the potential of tert-butyl/silyl phosphates as flame retardants. Di-tert-butyl trimethylsilyl phosphate may function as a plasticizer or antioxidant in polymers, leveraging the steric bulk of tert-butyl groups to inhibit radical chain reactions.

Environmental Persistence and Toxicity

Analogous to tris(2,4-di-t-butylphenyl) phosphate, which shows median concentrations of 527 ng/g in sediment , di-tert-butyl trimethylsilyl phosphate may exhibit moderate environmental persistence. Hydrolysis of the silyl group could generate silicic acid and phosphate derivatives, necessitating studies on aquatic toxicity.

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